6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
Overview
Description
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms. This particular compound is characterized by the presence of a trichlorophenyl group attached to the triazine ring, which imparts unique chemical and biological properties.
Scientific Research Applications
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine has several scientific research applications, including:
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, herbicides, and other agrochemicals
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 2,3,5-trichloroaniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amino group of the trichloroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic Substitution: The aromatic ring of the trichlorophenyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring or the aromatic ring, leading to a wide range of chemical and biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenyl-1,3,5-triazine: Another triazine derivative with similar chemical properties but different biological activities.
2,3,5-Trichlorophenyl-1,3-thiazole: A thiazole derivative with antimicrobial properties similar to those of the triazine compound
Uniqueness
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine is unique due to its specific substitution pattern on the triazine ring and the presence of the trichlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N5/c10-3-1-4(6(12)5(11)2-3)7-8(13)15-9(14)17-16-7/h1-2H,(H4,13,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYJAWJSLDHFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(N=C(N=N2)N)N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423543 | |
Record name | 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77668-56-5 | |
Record name | 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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